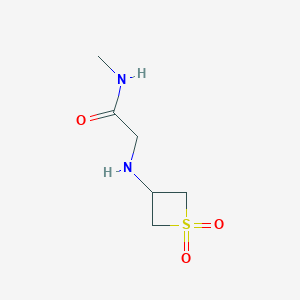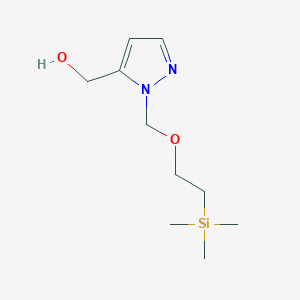
(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-5-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-5-yl)methanol is a compound that features a pyrazole ring substituted with a trimethylsilyl ethoxy group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-5-yl)methanol typically involves the reaction of 2-(Trimethylsilyl)ethoxymethyl chloride with a pyrazole derivative. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. Common solvents used include dichloromethane or tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride (TBAF).
Common Reagents and Conditions
Oxidation: PCC, KMnO4
Reduction: LiAlH4, NaBH4
Substitution: TBAF, HCl
Major Products
Oxidation: Formyl or carboxyl derivatives
Reduction: Various reduced pyrazole derivatives
Substitution: Compounds with different functional groups replacing the trimethylsilyl group
Scientific Research Applications
(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-5-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-5-yl)methanol involves its interaction with various molecular targets. The trimethylsilyl group can act as a protecting group, allowing selective reactions to occur at other sites on the molecule. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties .
Comparison with Similar Compounds
Similar Compounds
- 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-indazol-5-amine
- 2-(Trimethylsilyl)ethanol
- (2-(5-Chloro-2-methoxyphenyl)-1H-imidazol-4-yl)methanol
Uniqueness
(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-5-yl)methanol is unique due to its combination of a pyrazole ring with a trimethylsilyl ethoxy group and a hydroxymethyl group. This combination imparts specific chemical properties, such as increased stability and reactivity, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C10H20N2O2Si |
|---|---|
Molecular Weight |
228.36 g/mol |
IUPAC Name |
[2-(2-trimethylsilylethoxymethyl)pyrazol-3-yl]methanol |
InChI |
InChI=1S/C10H20N2O2Si/c1-15(2,3)7-6-14-9-12-10(8-13)4-5-11-12/h4-5,13H,6-9H2,1-3H3 |
InChI Key |
YKQYASRWKHVKRC-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CCOCN1C(=CC=N1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








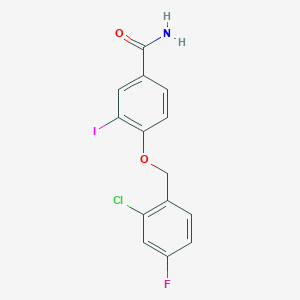
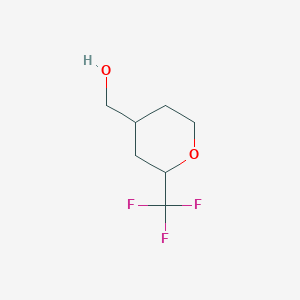
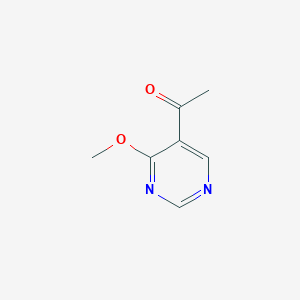
![(2-Chloro-4-(methylsulfonyl)phenyl)(4-hydroxy-2-methyl-1,1-dioxido-2H-benzo[e][1,2]thiazin-3-yl)methanone](/img/structure/B15231699.png)

![6-Bromo-8-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B15231704.png)

